Cas no 2362008-25-9 ((3-aminopropyl)(imino)methyl-lambda6-sulfanone)

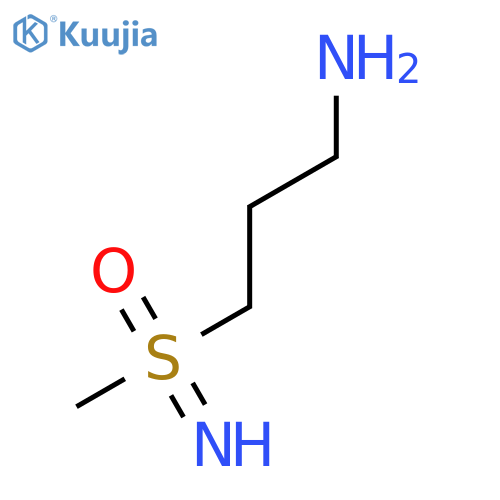

2362008-25-9 structure

商品名:(3-aminopropyl)(imino)methyl-lambda6-sulfanone

CAS番号:2362008-25-9

MF:C4H12N2OS

メガワット:136.215879440308

MDL:MFCD32827583

CID:5683413

PubChem ID:147202555

(3-aminopropyl)(imino)methyl-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- (3-aminopropyl)(imino)methyl-lambda6-sulfanone

-

- MDL: MFCD32827583

- インチ: 1S/C4H12N2OS/c1-8(6,7)4-2-3-5/h6H,2-5H2,1H3

- InChIKey: CDPPILMKZXJXKX-UHFFFAOYSA-N

- ほほえんだ: O=S(CCCN)(C)=N

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ふってん: 220.1±42.0 °C(Predicted)

(3-aminopropyl)(imino)methyl-lambda6-sulfanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26572141-0.25g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 0.25g |

$735.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-5g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 5g |

$2318.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-10g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 10g |

$3438.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-5.0g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-26572141-0.5g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 0.5g |

$768.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-0.1g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 0.1g |

$703.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-0.05g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 0.05g |

$671.0 | 2023-09-14 | ||

| Enamine | EN300-26572141-1.0g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 1g |

$986.0 | 2023-05-31 | ||

| Enamine | EN300-26572141-10.0g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-26572141-2.5g |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone |

2362008-25-9 | 2.5g |

$1568.0 | 2023-09-14 |

(3-aminopropyl)(imino)methyl-lambda6-sulfanone 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2362008-25-9 ((3-aminopropyl)(imino)methyl-lambda6-sulfanone) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量